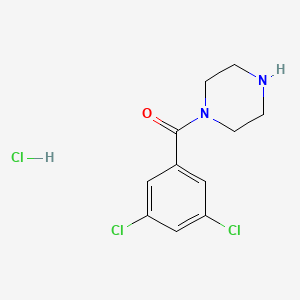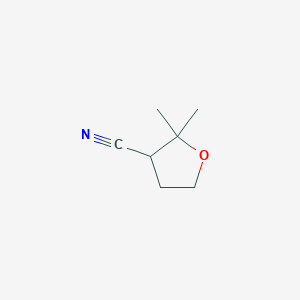
1-(3,5-Dichlorobenzoyl)piperazine hydrochloride
Descripción general
Descripción
“1-(3,5-Dichlorobenzoyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1134449-64-1 . It has a molecular weight of 295.6 and its IUPAC name is (3,5-dichlorophenyl) (piperazin-1-yl)methanone hydrochloride . It is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “this compound”, has been a subject of research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C11H12Cl2N2O . Its average mass is 259.132 Da and its monoisotopic mass is 258.032654 Da .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Metabolism and Disposition
1-(3,5-Dichlorobenzoyl)piperazine is part of a class of compounds known for their extensive pre-systemic and systemic metabolism. Such compounds undergo significant metabolic transformations, including N-dealkylation to form 1-aryl-piperazines, which are known for a variety of effects, primarily related to serotonin receptor interactions. This metabolism is crucial for understanding the pharmacological actions and potential side effects of related pharmaceuticals (Caccia, 2007).
Therapeutic Applications
The piperazine nucleus, including derivatives such as 1-(3,5-Dichlorobenzoyl)piperazine, is integral to the design of drugs with various therapeutic applications. These applications include antipsychotic, antidepressant, anticancer, antiviral, and cardio-protective agents. The slight modifications in the substitution pattern on the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. This versatility underlines the scaffold's significance in drug discovery and development (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine derivatives, including 1-(3,5-Dichlorobenzoyl)piperazine, are noted for their potential anti-mycobacterial activity. Such compounds have shown promising results against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents, addressing a significant global health challenge (Girase et al., 2020).
Pharmacological Properties
The pharmacological profile of piperazine derivatives, including their ability to influence serotonin and dopamine systems, makes them valuable in treating psychiatric disorders. These compounds can mimic the effects of traditional stimulants and psychoactive substances, with varying preferences for dopamine vs. serotonin systems. This property is exploited in designing drugs for treating conditions like depression and psychosis, and also in the study of dependency and withdrawal symptoms related to opioid use (Siddiqi et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(3,5-dichlorophenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15;/h5-7,14H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSCFRBAMVLHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Amino-3-methylbutanoyl)amino]propanoic acid](/img/structure/B3375610.png)
![[4-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B3375614.png)
![4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine](/img/structure/B3375617.png)
![3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3375628.png)
![2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-](/img/structure/B3375633.png)
![6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3375634.png)

![Propane, 1-bromo-3-[(1-methylethyl)thio]-](/img/structure/B3375654.png)

![1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol](/img/structure/B3375661.png)



